2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Description
The compound 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a heterocyclic acetic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a methoxy-linked acetic acid side chain. This analog has a molecular formula of C₇H₈N₂O₃, a molecular weight of 168.15 g/mol, and is stored under dry, refrigerated conditions (2–8°C) to maintain stability . Its hazard profile includes warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it valuable in drug design . The cyclopropyl substituent enhances lipophilicity and may influence conformational rigidity, while the acetic acid group provides a handle for further functionalization or salt formation .
Properties
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMDAYMDPWDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid typically involves the reaction of cyclopropylamine with a suitable oxadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the oxadiazole ring. The process may involve multiple steps, including cyclization and functional group transformations, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid and its analogs based on substituents, molecular properties, and biological activity:
Key Structural and Functional Insights:
Substituent Effects: Cyclopropyl vs. Linker Modifications: Replacing the acetic acid with a sulfanyl group () or phenoxy moiety () alters electronic properties and solubility. The sulfanyl group may increase susceptibility to oxidation, while phenoxy could enhance lipophilicity .
Biological Activity :
- The FABP4-bound compound () demonstrates how structural extensions (e.g., cyclopentene-carboxylic acid) significantly enhance target affinity, suggesting that similar modifications to the parent compound could yield potent inhibitors .
Salt formation (e.g., hydrochloride in ) is a common strategy to address solubility challenges .
Research Findings and Implications
Metabolic Stability :
The 1,2,4-oxadiazole ring is resistant to hydrolysis under physiological conditions, making it favorable for drug development. However, substituents like sulfanyl groups may require stabilization strategies .
Therapeutic Potential: The FABP4 inhibitor () highlights the role of oxadiazole derivatives in targeting lipid metabolism pathways. Structural analogs with cyclopropyl or aryl groups could be explored for similar applications .
Synthetic Accessibility : The discontinuation of commercial products (e.g., ) suggests challenges in scaling synthesis. Alternative routes, such as microwave-assisted cyclization or solid-phase synthesis, may improve accessibility .
Biological Activity
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a cyclopropyl group and an oxadiazole ring, which may contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the following features:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H10N2O4 |
| CAS Number | 1248806-06-5 |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. These include antimicrobial properties and potential anticancer effects. The following sections detail specific findings regarding its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance:
- Study Findings : A series of oxadiazole derivatives were tested against various bacterial strains. The results indicated that compounds with similar structures to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary investigations suggest that it may influence cancer cell proliferation and survival through specific molecular interactions.
Mechanism of Action : The oxadiazole ring is believed to participate in hydrogen bonding with target proteins or enzymes involved in cancer cell signaling pathways. This interaction may lead to altered gene expression related to cell growth and apoptosis .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Antifibrotic Agents : A study focused on optimizing derivatives of oxadiazoles for antifibrotic activity demonstrated that compounds similar to this acetic acid derivative significantly reduced connective tissue growth factor (CTGF) gene expression in vitro and showed efficacy in mouse models .
- Cytotoxicity Assessment : In vitro assessments revealed that the compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
